Iodide vs. Bromide vs. Chloride: Leaving Group Reactivity Hierarchy with pKa-Derived Stability Quantification
1,3-Diiodopropane contains the iodide leaving group, which is quantitatively superior to bromide and chloride in nucleophilic substitution reactions. This superiority is grounded in the relative acid strengths of the corresponding hydrohalic acids: HI (pKa ≈ –10) is a stronger acid than HBr (pKa ≈ –9) and HCl (pKa ≈ –7), meaning iodide is the weakest and most stable conjugate base among the halides [1]. A weaker conjugate base translates directly to a better leaving group, enabling 1,3-diiodopropane to undergo nucleophilic displacement with substantially lower activation energy [2].
| Evidence Dimension | Leaving group ability based on conjugate acid pKa |
|---|---|
| Target Compound Data | Iodide (I⁻): conjugate acid HI, pKa ≈ –10 |
| Comparator Or Baseline | Bromide (Br⁻): conjugate acid HBr, pKa ≈ –9; Chloride (Cl⁻): conjugate acid HCl, pKa ≈ –7; Fluoride (F⁻): conjugate acid HF, pKa ≈ 3.2 |
| Quantified Difference | Iodide is a weaker base by approximately 1 pKa unit vs. bromide and 3 units vs. chloride, corresponding to ~10× and ~1000× relative leaving group stability, respectively |
| Conditions | Aqueous and polar aprotic solvent systems; general SN1/SN2 mechanistic framework |
Why This Matters
Procurement of 1,3-diiodopropane rather than the bromo or chloro analogs is mandatory for reactions requiring mild conditions, short reaction times, or when nucleophiles are weak and cannot effectively displace poorer leaving groups.
- [1] JoVE Science Education. 6.5: Leaving Groups — Nature and Stability. JoVE Core Organic Chemistry. View Source
- [2] Oxford Science Trove. Leaving Groups — Bond Strength and Stability. Oxford University Press. View Source
